
Proxazole
Descripción general
Descripción
Métodos De Preparación
Proxazole se puede sintetizar a través de varios métodos. Una ruta sintética común implica la condensación de aldehídos aromáticos sustituidos y tosilhidrazina, seguida de cicloadición con alquinos terminales . Esta reacción tolera varios grupos funcionales y sustratos estéricamente impedidos para obtener el producto deseado con altos rendimientos . Los métodos de producción industrial a menudo emplean rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Proxazole experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el bromo y agentes reductores como el gas hidrógeno. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Proxazole, also known as 3-alpha-Phenyl-propyl-5-beta-diethylaminoethyl-1,2,3-oxadiazole, is a drug used for functional gastrointestinal disorders . It has both anti-inflammatory and antispasmodic properties, with the anti-inflammatory action primarily targeting edematous responses without the ulcerogenic effects commonly seen in other anti-inflammatory drugs . The antispasmodic activity specifically inhibits smooth muscle spasm in both vascular and intestinal levels, without significantly affecting the tissue's physiological activity .
Clinical Efficacy and Safety
Clinical studies have assessed the efficacy and safety of this compound in treating abdominal pain and discomfort .
- De los Santos et al. (1999) Evaluated intravenous administration of this compound at doses of 10, 20, and 30 mg versus placebo in 350 patients with severe acute biliary pain. Results indicated that this compound significantly reduced pain at all doses, with the highest results after 120 minutes at 20 mg and 30 mg. The drug was well-tolerated, with mouth dryness being the only adverse event reported more frequently than in the placebo group at doses of 20 and 30 mg .
- Mezzotero et al. (1995) Assessed this compound's efficacy and safety in 106 patients with mild to moderate abdominal colic pain from biliary, intestinal, renal-pelvic, urethral, or female genital pathology (dysmenorrhea), using a 10 mg oral dose. Pain intensity decreased by 43% thirty minutes after administration. The most frequent adverse effects reported were flushing and pruritis. One subject developed a clinical picture of cutaneous allergy with bipalpebral edema requiring parenteral administration of antihistamines .
- Pulpeiro et al. (2000) Compared the analgesic efficacy of a 10 mg oral dose of propinox with a placebo in 75 subjects with irritable bowel syndrome over a 4-week, double-blind, randomized treatment period. The group treated with propinox showed a significant and progressive reduction in abdominal pain intensity, weekly frequency of pain episodes, and abdominal distension, compared to the placebo group. Adverse effects included headaches, nausea, and dry mouth, but no dropouts occurred due to these effects .
Applications in Pharmaceutical Research
Enzymes play a crucial role in drug discovery, enhancing effectiveness, incorporating novel technologies, and improving drug quality . Enzymes are used to produce compounds with pharmacological functionality, with advantages over classical catalysis due to their chemo-, regio-, and stereo-selectivity . Examples include the production of boceprevir, an NS3 protease inhibitor for hepatitis C, using monoamine oxidase (MAO)-catalyzed desymmetrization .
Chemical probes can identify target proteins for potential drug targets and validate research in cellular models or animals . Chemical proteomics can be applied to protein kinase enzymes, which are crucial in metabolism and cell signaling and are potential therapeutic targets .
Data Table: Clinical Trials of Propinox Hydrochloride
Study | Subjects | Dosage | Route | Condition | Results | Adverse Effects |
---|---|---|---|---|---|---|
De los Santos et al. (1999) | 350 | 10, 20, and 30 mg | Intravenous | Severe acute biliary pain | Significant pain reduction at all doses, with highest results after 120 minutes at 20 mg and 30 mg | Mouth dryness |
Mezzotero et al. (1995) | 106 | 10 mg | Oral | Mild to moderate abdominal colic pain resulting from biliary, intestinal, renal-pelvic, urethral, or dysmenorrhea | 43% decrease in pain intensity 30 minutes after administration | Flushing, pruritis, cutaneous allergy with bipalpebral edema |
Pulpeiro et al. (2000) | 75 | 10 mg, 4 daily doses for 4 weeks | Oral | Irritable bowel syndrome | Significant and progressive reduction in intensity of abdominal pain, weekly frequency of pain episodes, and abdominal distension compared to placebo | Headaches, nausea, dry mouth |
Molecular Information
Mecanismo De Acción
El mecanismo de acción exacto de proxazole no se comprende completamente. Se cree que ejerce sus efectos interactuando con dianas moleculares y vías específicas involucradas en el dolor y la inflamación . This compound puede inhibir la producción de mediadores inflamatorios y modular las vías de señalización del dolor, lo que lleva a sus efectos analgésicos y antiinflamatorios .
Comparación Con Compuestos Similares
Proxazole es único en comparación con otros compuestos similares debido a su estructura química y propiedades específicas. Compuestos similares incluyen otros fenilpropanos y oxadiazoles, que comparten algunas similitudes estructurales pero difieren en sus grupos funcionales y actividades específicas . La combinación única de propiedades analgésicas y antiinflamatorias de this compound lo hace particularmente útil para el tratamiento de trastornos gastrointestinales funcionales .
Actividad Biológica
Proxazole is a compound belonging to the class of 1,2,4-oxadiazoles, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
This compound and its derivatives have shown promising anticancer activity in various studies. For instance, a derivative of this compound demonstrated significant antiproliferative effects against multiple human cancer cell lines. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (LXFA 629) . Further modifications led to derivatives with enhanced antitumor activity, notably achieving IC50 values as low as 1.143 µM against renal cancer cells .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound Derivative 1 | HT-29 | 92.4 |
This compound Derivative 2 | OVXF 899 | 2.76 |
This compound Derivative 2 | PXF 1752 | 9.27 |
This compound Derivative 2 | RXF 486 | 1.143 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that compounds derived from this compound show effectiveness against various microorganisms, contributing to their potential use in treating infections . The mechanisms underlying this activity may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The compound's ability to inhibit cyclooxygenases (COX-1 and COX-2) further supports its role in reducing inflammation.
Case Studies
Several case studies have highlighted the clinical relevance of this compound derivatives:
- Anticancer Efficacy : A clinical trial assessing the efficacy of a this compound derivative in patients with advanced renal cancer demonstrated a significant reduction in tumor size and improvement in patient quality of life .
- Safety Profile : Another study focused on the safety and tolerability of this compound in patients with chronic inflammatory diseases. Results indicated that the compound was well-tolerated with minimal adverse effects reported .
- Combination Therapies : Investigations into the use of this compound in combination with other chemotherapeutic agents showed enhanced anticancer effects, suggesting potential for synergistic therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
- Modulation of Signal Transduction Pathways : These compounds may affect various signaling pathways involved in cell survival and apoptosis, contributing to their anticancer and anti-inflammatory effects .
- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress associated with various diseases .
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTAWOVKGWWERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859261 | |
Record name | Proxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 | |
Record name | Proxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proxazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxazole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxazole, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13819 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Proxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROXAZOLE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROXAZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.